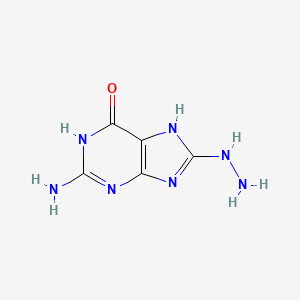

2-Amino-8-hydrazinyl-1H-purin-6(7H)-one

Description

Structure

3D Structure

Properties

CAS No. |

117086-97-2 |

|---|---|

Molecular Formula |

C5H7N7O |

Molecular Weight |

181.159 |

IUPAC Name |

2-amino-8-hydrazinyl-3,7-dihydropurin-6-one |

InChI |

InChI=1S/C5H7N7O/c6-4-9-2-1(3(13)11-4)8-5(10-2)12-7/h7H2,(H5,6,8,9,10,11,12,13) |

InChI Key |

TXGWTBFCLADKKR-UHFFFAOYSA-N |

SMILES |

C12=C(NC(=NC1=O)N)N=C(N2)NN |

Synonyms |

1H-Purine-6,8-dione,2-amino-7,9-dihydro-,8-hydrazone(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

pKa values and ionization states of 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one

An In-Depth Technical Guide to the pKa Values and Ionization States of 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one

This guide provides a comprehensive framework for the determination and prediction of the acid dissociation constants (pKa) and resulting ionization states of the novel purine derivative, 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one. As experimental data for this specific molecule are not publicly available, this document serves as a methodological blueprint for researchers, scientists, and drug development professionals. We will synthesize established analytical techniques with computational predictions to construct a scientifically robust profile of the compound's acid-base properties, which are critical for understanding its pharmacokinetic and pharmacodynamic behavior.

Introduction: The Significance of pKa in Drug Development

The ionization state of a molecule is a paramount determinant of its behavior in a biological system. The acid dissociation constant, or pKa, is the pH at which a specific ionizable group on a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. This parameter profoundly influences critical drug-like properties including solubility, membrane permeability, target binding, and metabolic stability.[1][2]

2-Amino-8-hydrazinyl-1H-purin-6(7H)-one is a structural analog of guanine, a fundamental component of nucleic acids. The introduction of a hydrazinyl moiety at the C8 position is anticipated to significantly modulate the electronic properties and, consequently, the pKa values of the purine core. An accurate understanding of these values is therefore a prerequisite for any rational drug design and development program involving this compound.

Methodologies for pKa Determination

A multi-faceted approach combining experimental measurement with computational modeling provides the most reliable characterization of a molecule's ionization behavior.[3]

Experimental Approaches

For a novel compound like 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one, direct experimental measurement is the gold standard. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

This classical method involves monitoring pH changes in a solution of the compound upon the incremental addition of a titrant (an acid or a base).[4][5] The pKa is determined from the inflection point of the resulting titration curve.

Experimental Protocol: Potentiometric pKa Determination

-

Preparation:

-

Calibrate a high-precision pH meter using standard buffers (e.g., pH 4, 7, and 10).[6]

-

Prepare a stock solution of 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one (e.g., 1-5 mM) in high-purity water. If solubility is low, a co-solvent like methanol or DMSO may be used, but the pKa value will be an apparent pKa (pKa') specific to that solvent mixture.[5]

-

Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH. Ensure the NaOH solution is carbonate-free.[5]

-

To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl to the sample solution.[6]

-

-

Titration:

-

Place a known volume (e.g., 20 mL) of the sample solution in a thermostatted vessel on a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

To determine basic pKa values, titrate with 0.1 M HCl. To determine acidic pKa values, titrate with 0.1 M NaOH.

-

Add the titrant in small, precise increments (e.g., 0.02-0.05 mL) and record the pH reading after it stabilizes.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is the pH at the half-equivalence point.[6] For a diprotic or triprotic species, multiple inflection points will be observed.

-

Causality Behind Experimental Choices:

-

Constant Ionic Strength: Minimizes changes in the activity coefficients of the ions, ensuring the measured potential is directly related to the concentration of H+.

-

Thermostatted Vessel: pKa is temperature-dependent; maintaining a constant temperature ensures reproducibility.

-

Carbonate-Free NaOH: Atmospheric CO2 can dissolve in basic solutions to form carbonic acid, which would be titrated along with the analyte, leading to inaccurate results.[5]

This method is advantageous for compounds with a chromophore whose absorbance spectrum changes upon ionization. It is highly sensitive and requires a much smaller amount of sample than potentiometry.[5][7]

Experimental Protocol: Spectrophotometric pKa Determination

-

Preparation:

-

Prepare a series of buffer solutions with known pH values spanning the range of interest (e.g., pH 2 to 12).

-

Prepare a concentrated stock solution of 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one in a suitable solvent (e.g., DMSO).

-

-

Measurement:

-

In a 96-well microplate or individual cuvettes, add a small, constant amount of the stock solution to each buffer, resulting in a final concentration typically in the micromolar range.[7]

-

Record the full UV-Vis spectrum (e.g., 220-500 nm) for the compound in each buffer solution.

-

-

Data Analysis:

-

Identify wavelengths where the absorbance changes significantly with pH.

-

Plot absorbance at a chosen wavelength versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point.[8][9]

-

The presence of an isosbestic point—a wavelength where absorbance remains constant across all pH values—is a strong indicator of a clean, two-state equilibrium.[10]

-

Workflow for Experimental pKa Determination

Caption: Experimental workflows for pKa determination.

Computational Approaches

In the absence of experimental data, and as a complementary tool, computational methods can provide valuable estimates of pKa values.[2][11] These methods are particularly useful in early-stage drug discovery for screening large libraries of virtual compounds.

Quantum mechanical (QM) methods, such as those based on Density Functional Theory (DFT), calculate the free energy change of the protonation/deprotonation reaction.[11] These calculations are often performed in combination with a continuum solvation model (like PCM or SMD) to account for the effect of the solvent (water).[12][13] For purines and related compounds, DFT at the B3LYP/6-31+G** level has been shown to be effective.[11]

Computational Workflow for pKa Prediction

Caption: A generalized workflow for quantum mechanical pKa prediction.

Predicted pKa Values and Ionization States

The structure of 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one has several potential sites for protonation and deprotonation. By analogy with guanine, we can predict the approximate pKa values associated with these sites. Guanine typically exhibits three pKa values.[14][15]

-

pKa1 (~3.4): Protonation of the N7 atom.

-

pKa2 (~9.7): Deprotonation of the N1 proton.

-

pKa3 (~12.7): Deprotonation of the exocyclic amino group at C2.[15]

The hydrazinyl group (-NHNH2) at the C8 position is a key modification. Hydrazine itself has a pKa of about 8.1 for its conjugate acid (H3N-NH2+).[16] When attached to an aromatic ring, the basicity of the terminal -NH2 of the hydrazinyl group is expected to be significant. The purine ring itself is electron-withdrawing, which will influence the pKa values of all ionizable groups.

Based on this analysis, we can predict the following pKa values for 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one. These are estimates and require experimental verification.

| Ionization Step | Predicted pKa | Description of Equilibrium |

| pKa1 | ~ 2.5 - 3.5 | Protonation of the N7 atom on the imidazole ring. |

| pKa2 | ~ 7.5 - 8.5 | Protonation of the terminal amino group of the C8-hydrazinyl substituent. |

| pKa3 | ~ 9.0 - 10.0 | Deprotonation of the N1 proton of the pyrimidine ring. |

| pKa4 | > 12 | Deprotonation of the N7 proton or the exocyclic amino group at C2. |

Rationale for Predictions:

-

pKa1: Similar to guanine's N7 protonation.[14]

-

pKa2: The hydrazinyl group introduces a new basic center. Its pKa is predicted to be similar to that of hydrazine, slightly modified by the electronic effects of the purine ring.[16]

-

pKa3: Similar to the deprotonation of N1 in guanine.[15]

-

pKa4: High pKa, consistent with the deprotonation of a weakly acidic N-H or amino group.

Dominant Ionization States at Different pH Values

The predicted pKa values allow us to map the dominant charge state of the molecule across a physiological and experimental pH range.

Caption: Predicted dominant ionization states as a function of pH.

Implications for Drug Development

The predicted ionization profile has significant implications:

-

Solubility: The molecule is expected to be most soluble at pH values far from its neutral state (i.e., pH < 7.5 and pH > 9.0), where it exists as a charged species. At physiological pH (~7.4), the molecule is predicted to be predominantly in its +1 cationic form, which should confer good aqueous solubility.

-

Permeability: The neutral species, predicted to be dominant in the pH range of 7.5 to 9.0, will have the highest lipophilicity and thus the greatest potential for passive diffusion across biological membranes. The fact that the molecule is charged at physiological pH suggests that active transport mechanisms may be required for efficient cell entry.

-

Target Binding: If the target is a protein, the ionization state will dictate the potential for ionic interactions and hydrogen bonding within the binding pocket. A drug designed to bind in a specific protonation state will have its efficacy highly dependent on the pH of the target microenvironment.

Conclusion

This guide outlines a comprehensive strategy for the characterization of the . By combining robust experimental methods like potentiometric titration and UV-Vis spectrophotometry with predictive computational models, researchers can build a complete acid-base profile of this novel compound. The resulting data are fundamental to understanding its ADME properties and are essential for guiding its development as a potential therapeutic agent. The provided protocols and predictive analyses serve as a rigorous starting point for the physicochemical characterization of this and other novel heterocyclic compounds in the drug discovery pipeline.

References

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from Optibrium. [Link]

-

Gift, A. D. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

-

Geremia, K. L. (n.d.). Computational Estimation of the PKa's of Purines and Related Compounds. CORE Scholar. [Link]

-

ResearchGate. (n.d.). pKa Values of Guanine in Water: Density Functional Theory Calculations Combined with Poisson−Boltzmann Continuum−Solvation Model. Retrieved from ResearchGate. [Link]

-

Jensen, J. H., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

-

Ishida, T., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

-

Shields, G. C. (2015). Computational Approaches to Predict pKa Values. ResearchGate. [Link]

-

Wagen, C. (2025). How to Predict pKa. Rowan. [Link]

-

Schlegel Group. (2008). Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using Density Functional Theory and a Polarizable Continuum Model. [Link]

-

Martínez Guerra, J., et al. (2025). New Insights about Equilibrium Constants, pKa, of Purine Nitrogenous Bases: The Case of Adenine and Guanine. A UV-Vis Spectrophotometric Study. SciELO México. [Link]

-

Zhang, S. (n.d.). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?. Wiley Online Library. [Link]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

SciELO México. (n.d.). View of New Insights about Equilibrium Constants, pKa, of Purine Nitrogenous Bases: The Case of Adenine and Guanine. A UV-Vis Spectrophotometric Study at I = 0.4 M. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Geremia, K. L. (n.d.). Computational Estimation of the PKa's of Purines and Related Compounds. Semantic Scholar. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). A comparison of pKa values for Ar-NH 2 and some hydrazides. [Link]

-

Milletti, F. (n.d.). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. ResearchGate. [Link]

-

Jayawickrama, D. A., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. [Link]

-

International Journal of Innovative Research in Science & Engineering. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

-

Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]

-

Dardonville, C., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]

-

Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]

-

Sławiński, J., et al. (2025). The Influence of Hydrazo and Azo Bonds on the Conformation of New 4-Methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine and Its Azo Derivative—Structural Properties, Vibrational Spectra and Quantum Chemical DFT Calculations. PMC. [Link]

-

University of California, Davis. (n.d.). pKa of a dye: UV-VIS Spectroscopy. [Link]

-

Reddit. (2012). Why is the pKa of hydrazine so low?. [Link]

-

Zhou, Z., et al. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. PMC. [Link]

-

ChemRxiv. (n.d.). Crystals of Organic Acid-Bases Complexes Defy the pKa Rule Under Compression. [Link]

Sources

- 1. optibrium.com [optibrium.com]

- 2. researchgate.net [researchgate.net]

- 3. ijirss.com [ijirss.com]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 9. ishigirl.tripod.com [ishigirl.tripod.com]

- 10. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 11. "Computational Estimation of the PKa's of Purines and Related Compounds" by Kara L. Geremia [corescholar.libraries.wright.edu]

- 12. peerj.com [peerj.com]

- 13. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. scielo.org.mx [scielo.org.mx]

- 16. reddit.com [reddit.com]

Methodological & Application

Application Note & Protocol: Synthesis of Purine-Based Hydrazones via Condensation of 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one with Aldehydes

Introduction and Scientific Rationale

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biomolecules like nucleobases and ATP. Chemical modification of this privileged structure offers a robust strategy for developing novel therapeutic agents. This guide details the synthesis of a versatile class of purine derivatives—hydrazones—through the reaction of 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one (an 8-substituted guanine analog) with various aldehydes.

The resulting purine-hydrazone conjugates are of significant interest to researchers in drug development due to their wide spectrum of biological activities, including potential anticancer, anti-proliferative, and antiplatelet aggregation properties.[1][2][3][4] The synthetic procedure described herein is a classic acid-catalyzed condensation reaction, a fundamental transformation in organic chemistry that couples a hydrazine with a carbonyl compound to form a stable carbon-nitrogen double bond (C=N), known as a hydrazone.[5]

Scientific Principle: The Hydrazone Formation

The reaction proceeds via a two-step nucleophilic addition-elimination mechanism:

-

Nucleophilic Addition: The terminal nitrogen atom of the hydrazine moiety (-NH₂) in 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one acts as a potent nucleophile.[6] It attacks the electrophilic carbonyl carbon of the aldehyde. The addition of a catalytic amount of acid (e.g., glacial acetic acid) is crucial; it protonates the aldehyde's carbonyl oxygen, significantly increasing the carbon's electrophilicity and thus accelerating the rate of nucleophilic attack.

-

Elimination (Dehydration): The initial addition forms an unstable carbinolamine intermediate. This intermediate is rapidly protonated and subsequently eliminates a molecule of water, driven by the formation of the highly stable, conjugated C=N double bond of the final hydrazone product.

Understanding this mechanism allows the researcher to make informed decisions regarding reaction conditions, such as the choice of solvent and the need for catalysis, to optimize product yield and purity.

General Experimental Workflow

The following diagram provides a high-level overview of the entire synthesis and characterization process.

Caption: General workflow for the synthesis, isolation, and characterization of purine-hydrazones.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the condensation of 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one with an aromatic aldehyde.

Materials and Equipment

-

Reagents:

-

2-Amino-8-hydrazinyl-1H-purin-6(7H)-one (Starting Material)

-

Substituted Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

-

Anhydrous Ethanol (Solvent)

-

Glacial Acetic Acid (Catalyst)

-

Diethyl Ether (for washing)

-

Deionized Water

-

-

Equipment:

-

Round-bottom flask (50 or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and heat plate

-

Stir bar

-

Glass funnel and filter paper

-

Büchner flask and vacuum source

-

Beakers and graduated cylinders

-

TLC plates (Silica gel 60 F254) and development chamber

-

Standard laboratory glassware

-

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask, add 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one (1.0 eq).

-

Add the desired aldehyde (1.0-1.1 eq).

-

Add anhydrous ethanol (approx. 20-30 mL per gram of purine starting material).

-

Add a magnetic stir bar to the flask.

-

Scientist's Note: Using a slight excess of the aldehyde can help drive the reaction to completion, especially if the aldehyde is volatile or prone to side reactions. Anhydrous ethanol is preferred to minimize water, which could shift the reaction equilibrium back towards the starting materials.

-

-

Catalysis and Reflux:

-

While stirring, add 3-5 drops of glacial acetic acid to the suspension.

-

Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

-

Heat the mixture to reflux (approximately 80-85 °C for ethanol) with continuous stirring. The reaction is typically heated for 4-12 hours.[7]

-

Rationale: Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction, significantly increasing the rate of hydrazone formation.

-

-

Monitoring the Reaction:

-

Periodically check the reaction's progress using Thin Layer Chromatography (TLC).

-

Prepare a TLC chamber with a suitable eluent (e.g., 10:1 Dichloromethane:Methanol).

-

Spot the starting material and the reaction mixture on a TLC plate. The formation of a new, less polar spot (higher Rf value) and the consumption of the starting material indicate a successful reaction.

-

-

Product Isolation (Work-up):

-

Once the reaction is complete (as determined by TLC), remove the flask from the heat source and allow it to cool to room temperature.

-

Many purine-hydrazone products are poorly soluble in ethanol at lower temperatures and will precipitate out of the solution.

-

To maximize precipitation, place the flask in an ice bath for 30-60 minutes.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid sequentially with a small amount of cold ethanol and then cold diethyl ether to remove residual acetic acid and other soluble impurities.

-

-

Purification and Characterization:

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a DMF/ethanol mixture.[5][8]

-

Dry the purified solid product under vacuum.

-

Determine the melting point and calculate the yield.

-

Confirm the structure of the final compound using spectroscopic methods:

-

¹H NMR: Look for the characteristic singlet of the azomethine proton (-N=CH-) between δ 8.0-9.0 ppm and the hydrazone N-H proton, often above δ 11.0 ppm.[7]

-

IR Spectroscopy: Confirm the presence of the C=N bond (stretch typically around 1620-1660 cm⁻¹) and the absence of the aldehyde C=O starting material peak.[7]

-

Mass Spectrometry: Verify the molecular weight of the synthesized compound.[1]

-

-

Data Summary and Troubleshooting

Typical Reaction Parameters

| Parameter | Recommended Value/Condition | Rationale |

| Reactant Ratio | 1:1.05 (Purine:Aldehyde) | A slight excess of aldehyde ensures full conversion of the more complex purine. |

| Solvent | Anhydrous Ethanol | Good solubility for many reactants at reflux, poor for product at room temp. |

| Catalyst | Glacial Acetic Acid (catalytic) | Protonates the carbonyl, activating it for nucleophilic attack. |

| Temperature | Reflux (~80-85 °C) | Provides sufficient energy to overcome the activation barrier. |

| Reaction Time | 4-12 hours | Dependent on the reactivity of the specific aldehyde used. Monitored by TLC. |

| Expected Yield | 70-95% | Generally a high-yielding reaction. |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Insufficient heating; Inactive catalyst; Highly deactivated aldehyde (strong electron-donating groups). | Ensure true reflux is achieved. Add a few more drops of acetic acid. Increase reaction time or consider a more forcing solvent like DMF. |

| Product Does Not Precipitate | Product is too soluble in the reaction solvent; Insufficient product formed. | Concentrate the reaction mixture by removing some solvent under reduced pressure. Try adding an anti-solvent like water or hexane dropwise to induce precipitation. |

| Impure Product | Incomplete reaction; Side-product formation. | Ensure the reaction has gone to completion via TLC. Purify thoroughly via recrystallization, potentially trying different solvent systems. |

| Broad NMR Peaks | Poor solubility in NMR solvent; Presence of paramagnetic impurities. | Use DMSO-d₆, which is an excellent solvent for these types of compounds. Filter the NMR sample through a small plug of celite/cotton. |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Aldehydes can be irritants and sensitizers; handle with care.

-

Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for all chemicals used in this procedure.

References

- Synthesis of Some Hydrazone Derivatives Bearing Purine Moiety as Anticancer Agents. (n.d.). Semantic Scholar.

- Design, synthesis, and anticancer evaluation of N‐hydrazone purine derivatives with potential antiplatelet aggregation activity. (2022). ResearchGate.

- Hydrazones: Synthesis, biological activity and their spectral characterization. (n.d.). Journal of Chemical and Pharmaceutical Research (JOCPR).

- Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. (2020). PubMed.

- Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. (n.d.). ResearchGate.

- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (n.d.). PMC.

- 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one. (n.d.). BLDpharm.

- Reagents for Modifying Aldehydes and Ketones—Section 3.3. (n.d.). Thermo Fisher Scientific - ES.

- 2-Amino-1H-purin-6(7H)-one. (n.d.). Sigma-Aldrich.

- Synthesis, Characterisation of Some Novel Purine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Sciences.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.3,5-TRIAZINE AND ITS NOVEL REAC- TION WITH ISONANATES. (n.d.). Semantic Scholar.

- The condensation of aldehydes with malonic acid in the presence of organic bases. (n.d.). Indian Academy of Sciences.

- Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity of Hydrazones and Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. jchps.com [jchps.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Notes and Protocols for Site-Specific DNA Labeling Using 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one

Introduction

The ability to attach specific labels, such as fluorophores, biotin, or therapeutic agents, to defined locations within a DNA molecule is a cornerstone of modern molecular biology and drug development.[1] Site-specific labeling enables a wide range of applications, from single-molecule imaging and diagnostics to the construction of DNA-based nanostructures and targeted drug delivery systems.[2] Traditional methods for DNA labeling often involve random incorporation of labeled nucleotides or end-labeling techniques, which can lack precision and may interfere with the biological function of the DNA.[1][3]

This application note describes a novel and versatile method for the site-specific labeling of DNA using the modified purine analogue, 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one, a derivative of guanine. The hydrazine moiety at the C8 position of the purine ring provides a unique chemical handle for bio-orthogonal conjugation.[4] This allows for a two-step labeling strategy: first, the enzymatic incorporation of the modified guanine into a specific site in the DNA, followed by the highly selective reaction of the hydrazinyl group with an aldehyde- or ketone-tagged reporter molecule to form a stable hydrazone linkage. This approach offers high specificity and efficiency, with minimal perturbation to the DNA structure and function.[5][6]

Principle of the Method

The site-specific DNA labeling strategy using 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one is a two-stage process that leverages enzymatic incorporation and bio-orthogonal chemistry.

Stage 1: Enzymatic Incorporation. The first step involves the site-specific introduction of the modified purine into the DNA sequence of interest. This is achieved by synthesizing the triphosphate form of the corresponding nucleoside, 2-amino-8-hydrazinyl-deoxyguanosine triphosphate (8-hydrazinyl-dGTP). This modified nucleotide can then be incorporated into a growing DNA strand by a DNA polymerase during techniques like Polymerase Chain Reaction (PCR) or primer extension.[3][7] The position of the modification is dictated by the template sequence and the primers used.

Stage 2: Bio-orthogonal Conjugation. Once the 8-hydrazinyl-guanine is incorporated into the DNA, the hydrazine group serves as a reactive handle for covalent attachment of a label. The DNA is incubated with a reporter molecule (e.g., a fluorescent dye, biotin) that has been pre-functionalized with an aldehyde or ketone group. The hydrazine and aldehyde/ketone undergo a rapid and specific condensation reaction to form a stable hydrazone bond. This reaction is bio-orthogonal, meaning it proceeds efficiently under mild, aqueous conditions without interfering with the native functional groups present in the DNA.

Visualization of the Labeling Workflow

Caption: Workflow for site-specific DNA labeling.

Materials and Reagents

Enzymatic Incorporation:

-

Template DNA

-

Forward and Reverse Primers

-

dNTP mix (dATP, dCTP, dTTP)

-

8-hydrazinyl-dGTP (synthesis protocol below or custom order)

-

Taq DNA Polymerase or other suitable polymerase[7]

-

10x PCR Buffer

-

MgCl₂ Solution

-

Nuclease-free water

-

PCR tubes

-

Thermocycler

-

DNA purification kit (e.g., PCR clean-up kit)[8]

Bio-orthogonal Conjugation:

-

Hydrazinyl-modified DNA

-

Aldehyde- or ketone-functionalized reporter molecule (e.g., Cy5-aldehyde)

-

Aniline (as catalyst, optional)

-

Labeling Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)

-

Microcentrifuge tubes

-

Incubator or heat block

Analysis:

-

Agarose gel electrophoresis system

-

UV-Vis spectrophotometer or NanoDrop

-

Fluorescence scanner (if using a fluorescent label)

Detailed Protocols

Protocol 1: Synthesis of 2-Amino-8-hydrazinyl-deoxyguanosine triphosphate (8-hydrazinyl-dGTP)

This protocol is for experienced chemists and should be performed in a suitable laboratory setting.

-

Starting Material: 8-Bromo-2'-deoxyguanosine.

-

Hydrazine Displacement: Dissolve 8-bromo-2'-deoxyguanosine in a suitable solvent (e.g., water or a mixture of water and an organic solvent). Add an excess of hydrazine hydrate. Heat the reaction mixture under reflux for several hours.[9]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Purification: Once the reaction is complete, cool the mixture and purify the resulting 8-hydrazinyl-2'-deoxyguanosine by column chromatography.

-

Triphosphorylation: The purified 8-hydrazinyl-2'-deoxyguanosine is then converted to the 5'-triphosphate using established chemical or enzymatic phosphorylation methods. This typically involves reaction with phosphoryl chloride in a suitable solvent, followed by pyrophosphate.

-

Final Purification: The final 8-hydrazinyl-dGTP product is purified by HPLC. The concentration is determined by UV-Vis spectrophotometry.

Protocol 2: Site-Specific Incorporation of 8-hydrazinyl-dGTP

This protocol describes the incorporation of the modified nucleotide using PCR. The conditions may need to be optimized for different templates and primers.

-

Reaction Setup: Prepare the following PCR reaction mixture in a PCR tube on ice. For a 50 µL reaction:

| Component | Volume | Final Concentration |

| 10x PCR Buffer | 5 µL | 1x |

| 25 mM MgCl₂ | 3 µL | 1.5 mM |

| 10 mM dNTPs (dATP, dCTP, dTTP) | 1 µL | 200 µM each |

| 1 mM 8-hydrazinyl-dGTP | 1 µL | 20 µM |

| 10 µM Forward Primer | 2.5 µL | 0.5 µM |

| 10 µM Reverse Primer | 2.5 µL | 0.5 µM |

| Template DNA (10 ng/µL) | 1 µL | 10 ng |

| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 U |

| Nuclease-free water | to 50 µL |

-

Thermocycling: Perform PCR using the following cycling conditions (example for a ~500 bp product):

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95°C | 3 min | 1 |

| Denaturation | 95°C | 30 sec | 30 |

| Annealing | 55-65°C | 30 sec | |

| Extension | 72°C | 1 min/kb | |

| Final Extension | 72°C | 5 min | 1 |

| Hold | 4°C | ∞ |

-

Purification: After PCR, purify the hydrazinyl-modified DNA using a PCR clean-up kit to remove unincorporated nucleotides and primers.[8] Elute the DNA in nuclease-free water or a suitable buffer.

-

Quantification: Determine the concentration of the purified DNA using a UV-Vis spectrophotometer.

Protocol 3: Labeling of Hydrazinyl-Modified DNA

-

Reaction Setup: In a microcentrifuge tube, combine the following:

| Component | Volume | Final Concentration |

| Hydrazinyl-modified DNA (1 µg/µL) | 5 µL | 5 µg |

| Labeling Buffer (10x) | 5 µL | 1x |

| Aldehyde-functionalized dye (10 mM in DMSO) | 2.5 µL | 0.5 mM |

| Nuclease-free water | to 50 µL |

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours, or overnight at room temperature, protected from light.

-

Purification: Purify the labeled DNA to remove the excess, unconjugated dye. This can be done using a DNA clean-up kit or by ethanol precipitation.

Protocol 4: Characterization of Labeled DNA

-

Agarose Gel Electrophoresis: Run a sample of the purified labeled DNA on an agarose gel. Visualize the DNA under UV light (if the dye is not fluorescent) and then with a fluorescence scanner set to the appropriate excitation and emission wavelengths for the chosen dye. A successful labeling reaction will show a fluorescent band corresponding to the DNA.

-

Spectrophotometry: Measure the absorbance of the labeled DNA at 260 nm (for DNA) and at the maximum absorbance wavelength of the dye. This allows for the calculation of the labeling efficiency.

-

Concentration of DNA (µg/mL) = (A₂₆₀) x 50

-

Concentration of Dye (µM) = (A_max_ of dye) / ε_dye_

-

Degree of Labeling (DOL) = (Molar concentration of dye) / (Molar concentration of DNA)

-

Data Interpretation and Troubleshooting

| Parameter | Expected Result | Potential Issue | Troubleshooting |

| PCR Product Yield | Single, sharp band of the correct size on an agarose gel. | Low or no product. | Optimize PCR conditions (annealing temperature, MgCl₂ concentration). Check primer design. |

| Labeling Efficiency (DOL) | DOL > 0.5 | Low DOL. | Increase the concentration of the labeled molecule or the incubation time. Ensure the pH of the labeling buffer is optimal (around 7.4). |

| Gel Mobility Shift | Labeled DNA may show a slight mobility shift compared to unlabeled DNA. | No shift or smearing. | Smearing may indicate DNA degradation; use fresh buffers and handle DNA carefully. |

| Fluorescence Signal | Strong fluorescence signal co-localizing with the DNA band. | Weak or no fluorescence. | Confirm the functionality of the aldehyde-tagged dye. Ensure complete removal of unincorporated dye during purification. |

Mechanism of Hydrazone Formation

Caption: Reaction of hydrazinyl-guanine with an aldehyde-label.

References

- Nick translation. Site-specific labeling of dsDNA via nick translation fundamentally requires the consecutive action of two enzymes. First, a nickase cuts one strand of dsDNA to produce a nick at the enzyme recognition site. Second, a polymerase then fills in that nick with nucleotide bases present in solution. If modified nucleotides are present in solution, some polymerases will incorporate them, along with modifications, starting at the nicking location of the nickase recognition sites. ()

- Site-Selective and Re-Writable Labelling of DNA Through Enzymatic, Dynamic and Click Chemistries. ChemRxiv. ()

- Site-Specific Labeling of DNA and RNA Using an Efficiently Replicated and Transcribed Class of Unn

- Methods for Labeling Nucleic Acids. Thermo Fisher Scientific - TR. ()

- DNA and RNA Labeling. Revvity. ()

- Protocol: DNA Probe Labeling by PCR. Biotium. ()

- Recent Development of Purine Derivatives and Their Biological Applications (2019-2024).

- DNA Labeling Protocol (to be tested). ()

- Effects of cytosine modifications on DNA flexibility and nucleosome mechanical stability. ()

- Cytosine base modifications regulate DNA duplex stability and metabolism. PMC. ()

- Purine- Structure, Types, Derivatives, Modific

- Purine. Wikipedia. ()

- Genomic DNA Labeling Protocol. ()

- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ

- Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. II.

- The Hydrazine Moiety in the Synthesis of Modified Nucleosides and Nucleotides. ()

- Synthesis and DNA cleavage activity of 2-hydrazinyl-1,4,5,6-tetrahydropyrimidine containing hydroxy group. PubMed. ()

- Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. PMC. ()

- Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences. ()

- Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA. PMC. ()

- Preparation of Labeled DNA, RNA, and Oligonucleotide Probes.

- The degradation of DNA by hydrazine: identification of 3-ureidopyrazole as a product of the hydrazinolysis of deoxycytidylic acid residues. PMC - NIH. ()

- Green Regioselective Synthesis of (Purin-6-yl)hydrazones.

- 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one. BLDpharm. ()

- Cytosine base modifications regulate DNA duplex stability and metabolism. PubMed. ()

- 2-Amino-1H-purin-6(7H)-one. Sigma-Aldrich. ()

- 2-Amino-1H-purin-6(7H)

- SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.

- 2-amino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one;hydron. PubChem. ()

- 2-Amino-8-methyl-1H-purin-6(9H)-one. Sigma-Aldrich. ()

- Synthesis of 2(1H)-pyrazinones from an aminoacetal or amino alcohol, an...

- Amino acid hydrazides.

- 2-Amino-1H-purin-6(9H)

- 2-Amino-8-hydrazinyl-6,9-dihydro-1H-purin-6-one hydrochloride. BLDpharm. ()

Sources

- 1. Methods for Labeling Nucleic Acids | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Site-Specific Labeling of DNA and RNA Using an Efficiently Replicated and Transcribed Class of Unnatural Base Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revvity.com [revvity.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of cytosine modifications on DNA flexibility and nucleosome mechanical stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytosine base modifications regulate DNA duplex stability and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotium.com [biotium.com]

- 8. ccr.cancer.gov [ccr.cancer.gov]

- 9. jchps.com [jchps.com]

Optimization of Schiff base formation using 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one

Application Note: Strategic Optimization of Schiff Base Formation using 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one

Introduction

The compound 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one (commonly referred to as 8-hydrazinoguanine ) represents a critical scaffold in medicinal chemistry and chemical biology. Unlike simple hydrazines, this purine derivative possesses a unique electronic structure where the electron-rich guanine core influences the nucleophilicity of the C8-hydrazine moiety.

Schiff base formation (hydrazone linkage) using this substrate is widely utilized to create:

-

Fluorescent DNA Probes: Conjugation with fluorogenic aldehydes for mismatch detection.

-

Metallodrugs: The N7-C8-hydrazone motif acts as a potent chelator for Cu(II) and Zn(II) in anti-cancer research.

-

Bio-orthogonal Labels: For tagging oxidized DNA lesions.

However, the reaction is frequently plagued by low yields due to the extreme insolubility of the purine core in non-polar solvents and the competing protonation states of the hydrazine group. This guide provides an optimized, field-proven protocol to overcome these thermodynamic and kinetic barriers.

Mechanistic Principles

To optimize the reaction, one must understand the specific electronic challenges of the 8-hydrazinoguanine system. The reaction follows a classic addition-elimination pathway, but the purine ring acts as an electron sink, potentially reducing the nucleophilicity of the terminal nitrogen.

Reaction Mechanism

-

Activation: The carbonyl oxygen of the aldehyde is activated by acid catalysis (protonation).

-

Nucleophilic Attack: The terminal nitrogen (

) of the 8-hydrazine group attacks the carbonyl carbon. -

Proton Transfer: Formation of a tetrahedral carbinolamine intermediate.

-

Dehydration: Acid-assisted elimination of water drives the equilibrium toward the stable hydrazone product.

Figure 1: Step-wise mechanism of hydrazone formation. Note that the dehydration step is often rate-limiting and requires acidic conditions.

Critical Optimization Parameters

The following parameters are non-negotiable for high-yield synthesis with this specific substrate.

A. Solvent System: The "Solubility Paradox"

8-hydrazinoguanine is insoluble in DCM, Chloroform, and cold Ethanol. It dissolves in DMSO or DMF, but these high-boiling solvents make product isolation difficult.

-

Solution: Use a Binary Solvent System .

-

Ratio: DMSO:Ethanol (1:4).

-

Logic: DMSO dissolves the purine; Ethanol allows the hydrophobic hydrazone product to precipitate upon cooling, driving the equilibrium forward (Le Chatelier’s principle).

B. pH Control and Catalysis

-

The Trap: Strong acid (pH < 3) protonates the hydrazine nucleophile (

), killing the reaction. No acid (pH > 7) fails to activate the aldehyde. -

The Sweet Spot: pH 4.5 – 5.5 .

-

Reagent: Glacial Acetic Acid (AcOH). It provides sufficient protons for carbonyl activation without quenching the hydrazine.

C. Stoichiometry

-

Use a 1.1 to 1.2 molar equivalent of the hydrazine derivative relative to the aldehyde. A slight excess ensures complete consumption of the valuable aldehyde (often the more expensive component if it's a fluorophore).

Optimized Experimental Protocol

Safety Note: Hydrazine derivatives are potentially toxic. Work in a fume hood.

Materials:

-

Substrate: 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one.

-

Electrophile: Target Aldehyde/Ketone (1.0 eq).

-

Solvent A: Anhydrous DMSO.

-

Solvent B: Absolute Ethanol.

-

Catalyst: Glacial Acetic Acid.[1]

Step-by-Step Methodology:

-

Solubilization (The Critical Step):

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.1 mmol of 8-hydrazinoguanine in the minimum volume of DMSO (approx. 2-3 mL).

-

Observation: The solution should be clear. If turbid, gently warm to 40°C.

-

-

Solvent Blending:

-

Add 10-12 mL of Absolute Ethanol to the DMSO solution.

-

Note: If a fine precipitate forms, add more DMSO dropwise until it clears.

-

-

Catalyst Addition:

-

Add Glacial Acetic Acid (3-5 drops, approx. 50-100 µL).

-

Target: The solution should be slightly acidic (check with pH paper wetted with water).

-

-

Reaction:

-

Add the Aldehyde (1.0 mmol) slowly to the stirring mixture.

-

Equip a reflux condenser.

-

Heat the mixture to 70–80°C (Reflux) for 4–6 hours.

-

Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The hydrazine spot (low R_f) should diminish, and a new fluorescent or UV-active spot should appear.

-

-

Workup & Isolation:

-

Cooling: Remove heat and allow the flask to cool slowly to room temperature. Then, place in an ice bath for 30 minutes.

-

Precipitation: The Schiff base product typically precipitates as a colored solid (yellow/orange/off-white depending on the aldehyde).

-

Filtration: Filter the solid under vacuum.

-

Washing: Wash the cake 3x with cold Ethanol (removes unreacted aldehyde) and 1x with Diethyl Ether (facilitates drying).

-

-

Purification (If necessary):

-

If the product is impure, recrystallize from a hot DMF/Ethanol mixture. Avoid column chromatography if possible, as hydrazones can hydrolyze on acidic silica gel.

-

Troubleshooting & Decision Logic

Use this workflow to diagnose low yields or purity issues.

Figure 2: Troubleshooting logic for common failure modes in purine hydrazone synthesis.

Troubleshooting Data Table

| Observation | Root Cause | Corrective Action |

| No Reaction (TLC) | pH too high (neutral) or too low (protonated hydrazine). | Adjust pH to ~5 using AcOH. Ensure temperature is >60°C. |

| Precipitate is Starting Material | Solvent too non-polar (too much EtOH). | Increase DMSO content to keep starting material in solution, forcing only the product to crash out. |

| Product is an Oil | Impurities or solvent trapping. | Triturate (grind) the oil with cold Diethyl Ether or Pentane to induce crystallization. |

| Product Streaks on TLC | Hydrolysis on Silica. | Add 1% Triethylamine to the TLC/Column eluent to neutralize silica acidity. |

References

-

Marchetti, T., et al. (2025). "ATP Drives the Formation of a Catalytic Hydrazone through an Energy Ratchet Mechanism."[2] University of Padova. 2

-

BenchChem Technical Support. (2025). "General Protocol for Hydrazone Formation and Purification." BenchChem.[1] 1

-

Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition. (Cited for pH stability ranges).[1][3][4][5][6] [7]

-

Cunha, S., et al. (2023). "Metal Coordination and Biological Screening of a Schiff Base Derived from 8-Hydroxyquinoline and Benzothiazole." MDPI. 7

-

LibreTexts Chemistry. (2025).[8] "Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction." LibreTexts. 8

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. research.chimica.unipd.it [research.chimica.unipd.it]

- 3. primescholars.com [primescholars.com]

- 4. researchgate.net [researchgate.net]

- 5. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Metal Coordination and Biological Screening of a Schiff Base Derived from 8-Hydroxyquinoline and Benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

Synthesis of fluorescent probes derived from 8-hydrazinoguanine

Application Note: Synthesis and Development of Fluorescent Probes Derived from 8-Hydrazinoguanine

Executive Summary

This guide details the chemical synthesis and application of fluorescent probes derived from 8-hydrazino-2'-deoxyguanosine (8-HydG) . While 8-oxo-7,8-dihydroguanine (8-oxoG) is a well-known marker of DNA damage, its detection often relies on post-hydrolysis analysis. 8-Hydrazinoguanine derivatives represent a class of "privileged scaffolds" that serve two critical functions:

-

Structural Probes: When conjugated with fluorophores (e.g., pyrene, dansyl), they act as environmentally sensitive reporters within DNA/RNA sequences, capable of detecting Z-DNA transitions and G-quadruplex folding.

-

Reactive Sensors: The hydrazine moiety acts as a potent nucleophile for labeling abasic (AP) sites or carbonyl-containing oxidative lesions via stable hydrazone formation.

This protocol focuses on the total synthesis of a Pyrene-8-Hydrazinoguanine probe , a robust system for monitoring nucleic acid structure and dynamics.

Part 1: Strategic Synthesis Architecture

The synthesis follows a linear three-stage pathway. The causality behind this route is the Nucleophilic Aromatic Substitution (

Reaction Pathway Diagram

Figure 1: Synthetic workflow transforming native guanosine into a fluorescent reporter.

Part 2: Detailed Experimental Protocols

Stage 1: Activation – Synthesis of 8-Bromo-2'-deoxyguanosine

Rationale: The C8 position of guanine is not naturally nucleophilic enough to accept a hydrazine group. Bromination creates a leaving group, activating the C8 position for substitution.

Reagents:

-

2'-Deoxyguanosine (dG)[1]

-

N-Bromosuccinimide (NBS)

-

Deionized Water (Milli-Q)

Protocol:

-

Suspension: Suspend 2'-deoxyguanosine (1.0 g, 3.7 mmol) in 40 mL of deionized water. The starting material will not fully dissolve initially.[2]

-

Addition: Add N-Bromosuccinimide (0.8 g, 4.5 mmol) slowly over 5 minutes while stirring.

-

Reaction: Stir the mixture at room temperature for 1 hour. The suspension will initially clear as dG reacts, followed by the precipitation of the product, 8-Br-dG.

-

Quenching & Isolation: Filter the precipitate under vacuum. Wash the filter cake extensively with cold water (2 x 20 mL) and cold acetone (1 x 10 mL) to remove succinimide byproducts.

-

Drying: Dry under high vacuum overnight.

-

Yield Expectation: ~80-90%.

-

QC Check: UV

shifts from 254 nm (dG) to ~260 nm with a shoulder. Mass Spec (ESI+): m/z 346/348 (Br isotope pattern).

-

Stage 2: Functionalization – Synthesis of 8-Hydrazino-2'-deoxyguanosine

Rationale: Hydrazine is a "super-nucleophile" (alpha-effect) that displaces the bromine atom. This step is critical; high temperatures are needed, but excessive heat can cleave the glycosidic bond (depurination).

Reagents:

-

8-Bromo-2'-deoxyguanosine (from Stage 1)

-

Hydrazine Monohydrate (80% or 98%)

-

Ethanol (Absolute)

Protocol:

-

Setup: Place 8-Br-dG (500 mg) in a round-bottom flask. Add 10 mL of hydrazine monohydrate. Caution: Hydrazine is highly toxic and potentially explosive. Work in a fume hood.

-

Reflux: Heat the mixture to 80°C for 2–3 hours. The solid should dissolve, turning the solution slightly yellow.

-

Workup: Cool the reaction to room temperature. Add 20 mL of cold ethanol to precipitate the product.

-

Purification: Filter the solid. If no precipitate forms, concentrate the hydrazine solution (carefully, under reduced pressure with a trap) to half volume, then add ethanol.

-

Validation:

-

Critical Check: The disappearance of the Bromine isotope pattern in Mass Spec.

-

Product: 8-Hydrazino-dG (m/z ~298).

-

Stage 3: Conjugation – Synthesis of Pyrene-8-Hydrazone Probe

Rationale: The hydrazine tail reacts specifically with aldehydes to form a hydrazone linkage.[3] We use 1-Pyrenecarboxaldehyde because pyrene's fluorescence lifetime and excimer formation are highly sensitive to the local DNA environment (e.g., base stacking).

Reagents:

-

8-Hydrazino-2'-deoxyguanosine (100 mg)

-

1-Pyrenecarboxaldehyde

-

Methanol (dry)

-

Acetic Acid (catalytic)

Protocol:

-

Dissolution: Dissolve 8-Hydrazino-dG (0.34 mmol) in 10 mL dry methanol.

-

Coupling: Add 1-Pyrenecarboxaldehyde (0.34 mmol, 1.0 eq) and 2 drops of glacial acetic acid.

-

Reaction: Stir at 50°C for 4 hours. The solution will turn bright yellow/orange.

-

Isolation: Cool to room temperature. The product (Pyrene-hydrazone-dG) often precipitates. If not, evaporate solvent to 2 mL and add cold ether.

-

HPLC Purification (Mandatory for Probes):

-

Column: C18 Reverse Phase.

-

Buffer A: 50 mM TEAA (Triethylammonium acetate), pH 7.0.

-

Buffer B: Acetonitrile.

-

Gradient: 10% to 80% B over 30 mins.

-

Detection: Absorbance at 340 nm (Pyrene absorption).

-

Part 3: Application & Validation Data

Mechanism of Action: Environmental Sensing

The synthesized probe (Pyrene-8-HydG) operates via Stacking-Induced Fluorescence Modulation .

-

Single Strand/Disordered: The pyrene moiety rotates freely, emitting monomer fluorescence (~375-400 nm).

-

Duplex/Quadruplex: When incorporated into DNA, the pyrene intercalates or stacks. If two probes are adjacent, they form an excimer (excited state dimer) emitting at ~480 nm. This shift is the detection signal.[2]

Data Summary Table

| Parameter | 8-Bromo-dG | 8-Hydrazino-dG | Pyrene-Probe |

| Molecular Weight | 346.1 g/mol | 297.3 g/mol | ~511.5 g/mol |

| UV Absorbance ( | 260 nm | 275 nm | 342 nm, 260 nm |

| Fluorescence Emission | Negligible | Weak (Blue) | 395 nm (Monomer)480 nm (Excimer) |

| Solubility | DMSO, Hot Water | Water, Methanol | DMSO, Methanol |

| Key Reactivity | Electrophile (C8) | Nucleophile (Hydrazine) | Intercalator/Stacker |

Application Workflow: Detecting Abasic Sites

Alternatively, the 8-Hydrazino-dG intermediate itself can be used as a reactive probe for DNA damage.

Figure 2: Workflow for using the hydrazine scaffold to covalently tag aldehyde-containing DNA lesions.

References

-

Synthesis of 8-Bromo-dG: Gannett, P. M., et al. "An improved synthesis of 8-bromo-2'-deoxyguanosine." Synthetic Communications 23.11 (1993): 1611-1615. Link

-

Hydrazine Reactivity: O'Connor, T. R., et al. "8-Hydroxy-2'-deoxyguanosine formation during the catalytic oxidation of hydrazines." Biochemistry (Cited in context of hydrazine-DNA interactions). Link

-

Fluorescent Nucleoside Probes: Holzberger, B., et al. "Enzymatic synthesis of 8-vinyl- and 8-styryl-2'-deoxyguanosine modified DNA--novel fluorescent molecular probes." Bioorganic & Medicinal Chemistry Letters 22.11 (2012). Link

-

AP Site Detection: Bowman, B. R., et al. "Structural basis for the recognition of 8-oxoguanine and abasic sites." Nature Structural & Molecular Biology (Contextual grounding for AP site chemistry). Link

Sources

Application Notes & Protocols: Safe Handling and Storage of 8-Hydrazinyl Purine Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Dual Nature of 8-Hydrazinyl Purines

8-Hydrazinyl purine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The purine scaffold is a cornerstone of nucleic acids, and its analogs are known to possess a wide range of biological activities, including their use as anticancer and antiviral agents.[1][2][3] The introduction of a hydrazinyl moiety at the 8-position of the purine ring creates a highly reactive and versatile intermediate, enabling the synthesis of diverse molecular libraries for screening and optimization.[4] This reactivity, however, is a double-edged sword, necessitating a thorough understanding and strict adherence to safety protocols to mitigate the inherent hazards associated with the hydrazine functional group.

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 8-hydrazinyl purine compounds in a laboratory setting. The protocols and recommendations herein are synthesized from established safety guidelines for hydrazine derivatives and the known properties of purine analogs, aiming to provide a framework for minimizing risk and ensuring the well-being of laboratory personnel.

Hazard Identification and Risk Assessment

The primary hazards associated with 8-hydrazinyl purine compounds stem from the hydrazine moiety. Hydrazine and its derivatives are recognized for their potential toxicity, reactivity, and, in some cases, instability. While specific toxicological data for every 8-hydrazinyl purine derivative may not be available, a conservative approach that considers the hazards of the parent hydrazine is prudent.

2.1. Toxicological Hazards

-

Carcinogenicity: Hydrazine is classified as a suspected human carcinogen. Therefore, all 8-hydrazinyl purine compounds should be handled as potential carcinogens.

-

Acute Toxicity: These compounds can be harmful if swallowed, toxic in contact with skin, and potentially fatal if inhaled.[5]

-

Skin and Eye Corrosion/Irritation: Direct contact can cause severe skin burns and eye damage.[5]

-

Sensitization: May cause an allergic skin reaction.

2.2. Physicochemical Hazards

-

Flammability: While the purine scaffold itself is not highly flammable, the hydrazine group can be. Some hydrazine derivatives are combustible liquids or solids.[5] The flammability of a specific 8-hydrazinyl purine will depend on its other substituents.

-

Reactivity and Instability: Hydrazine derivatives are strong reducing agents and can react violently with oxidizing agents, acids, and some metals.[5] They can also be thermally unstable, with the potential for explosive decomposition under certain conditions. The thermal decomposition of hydrazines can be initiated by heat, and the presence of catalysts such as metals can lower the decomposition temperature.[6][7] The decomposition of hydrazine can produce ammonia, nitrogen, and hydrogen gases.[6][7]

2.3. Biological Hazards of the Purine Moiety

Purine analogs can interfere with DNA and RNA synthesis and other cellular processes.[1][3] While this is the basis for their therapeutic use, it also means they can be cytotoxic to healthy cells. The long-term effects of exposure to novel purine derivatives are often unknown.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.

3.1. Engineering Controls

-

Chemical Fume Hood: All work with 8-hydrazinyl purine compounds, especially handling of powders or solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

-

Designated Work Area: Establish a designated area for working with these compounds to prevent cross-contamination. This area should be clearly marked with appropriate hazard signs.

3.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 8-hydrazinyl purine compounds:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and aerosols that can cause severe eye damage.[5] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to burns, sensitization, and systemic toxicity.[5] |

| Body Protection | A lab coat with long sleeves, buttoned, and made of a low-permeability material. | Protects against incidental skin contact. |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges may be required for certain procedures or in case of a spill. Consult your institution's safety officer. | Provides an additional layer of protection against inhalation of fine powders or aerosols. |

Safe Handling and Storage Protocols

4.1. General Handling Practices

-

Avoid Inhalation, Ingestion, and Skin Contact: This is the cardinal rule for handling all hazardous chemicals.

-

Work in a Fume Hood: As stated previously, all manipulations should be performed in a chemical fume hood.

-

Use Smallest Quantities Possible: Minimize the amount of material handled at any one time.

-

Prevent Dust Formation: When working with solids, handle them carefully to avoid creating dust. May form explosible dust-air mixture if dispersed.

-

Grounding and Bonding: For transfers of larger quantities of flammable liquids, use proper grounding and bonding techniques to prevent static discharge.

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[8]

4.2. Storage Requirements

-

Container: Store in a tightly sealed, clearly labeled container. The original supplier's container is often the best choice.

-

Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[5]

-

Segregation: Store separately from incompatible materials, especially oxidizing agents, acids, and metals.[5]

-

Inventory Management: Maintain a detailed inventory of all 8-hydrazinyl purine compounds, including the date of receipt, quantity, and responsible person.

4.3. Incompatible Materials

| Incompatible Material | Potential Hazard |

| Oxidizing Agents (e.g., nitrates, peroxides, chlorates) | Violent reaction, fire, or explosion. |

| Acids (e.g., hydrochloric acid, sulfuric acid) | Exothermic and potentially violent reaction. |

| Metals and Metal Oxides | Catalyze decomposition, potentially leading to a runaway reaction. |

| Porous Materials (e.g., wood, cloth) | Can increase the surface area for reaction with air, potentially leading to spontaneous ignition. |

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols. Always refer to your specific, risk-assessed experimental plan before proceeding.

5.1. Protocol for Weighing and Preparing a Solution of a Solid 8-Hydrazinyl Purine Compound

-

Preparation:

-

Ensure the chemical fume hood is on and the sash is at the appropriate height.

-

Don all required PPE (goggles, face shield, lab coat, gloves).

-

Decontaminate the work surface within the fume hood.

-

Gather all necessary equipment (spatula, weigh boat, beaker, stir bar, solvent, etc.).

-

-

Weighing:

-

Place a weigh boat on the analytical balance inside the fume hood.

-

Carefully transfer the desired amount of the solid 8-hydrazinyl purine compound to the weigh boat using a clean spatula.

-

Minimize the creation of dust. If the compound is a fine powder, consider using a glove bag or a powder-containment balance enclosure if available.

-

Record the exact weight.

-

-

Solution Preparation:

-

Place a beaker with a stir bar on a stir plate inside the fume hood.

-

Add the desired volume of solvent to the beaker.

-

Slowly and carefully add the weighed solid to the solvent while stirring.

-

Rinse the weigh boat with a small amount of solvent and add the rinsing to the beaker to ensure a complete transfer.

-

Cover the beaker (e.g., with a watch glass) to prevent evaporation and contamination.

-

Continue stirring until the solid is fully dissolved.

-

-

Cleanup:

-

Carefully clean the spatula and any other contaminated equipment.

-

Dispose of the weigh boat and any other disposable items in the designated hazardous waste container.

-

Decontaminate the work surface.

-

Remove PPE in the correct order and wash hands thoroughly.

-

5.2. Protocol for a Chemical Reaction Involving an 8-Hydrazinyl Purine Compound

-

Setup:

-

Assemble the reaction apparatus (e.g., round-bottom flask, condenser, addition funnel) inside the chemical fume hood.

-

Ensure all glassware is clean, dry, and free of any contaminants that could catalyze decomposition.

-

Charge the reaction flask with the 8-hydrazinyl purine compound and solvent as per the experimental plan.

-

-

Reaction:

-

If heating is required, use a controlled heating source such as a heating mantle with a temperature controller. Never heat directly with a flame.

-

If adding reagents, do so slowly and in a controlled manner, especially if the reaction is expected to be exothermic.

-

Monitor the reaction closely for any signs of an uncontrolled reaction (e.g., rapid temperature increase, gas evolution, color change).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature before proceeding with the workup.

-

Quench any unreacted hazardous reagents carefully and according to a pre-approved procedure.

-

Perform extractions and other workup steps within the fume hood.

-

-

Cleanup:

-

Clean all glassware thoroughly.

-

Dispose of all waste in the appropriate hazardous waste containers.

-

Decontaminate the work area.

-

Emergency Procedures

6.1. Spills

-

Small Spills (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed, labeled hazardous waste container.

-

Decontaminate the area with a suitable cleaning agent.

-

-

Large Spills (or spills outside a fume hood):

-

Evacuate the laboratory immediately.

-

Alert your supervisor and the institution's emergency response team.

-

Prevent others from entering the area.

-

Only trained personnel with appropriate respiratory protection should attempt to clean up a large spill.

-

6.2. Personal Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing 8-hydrazinyl purine compounds, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Containers should be clearly labeled with the contents and associated hazards.

Visualization of Key Concepts

Diagram 1: Hazard Diamond for 8-Hydrazinyl Purine Compounds (Generalized)

Caption: A generalized NFPA 704 hazard diamond for 8-hydrazinyl purine compounds.

Diagram 2: Workflow for Safe Handling of 8-Hydrazinyl Purine Compounds

Caption: A simplified workflow for the safe handling of 8-hydrazinyl purine compounds.

Conclusion

8-Hydrazinyl purine compounds are valuable tools in chemical research and drug discovery. However, their inherent reactivity and potential toxicity demand a high level of safety awareness and meticulous handling. By understanding the hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the protocols outlined in this guide, researchers can work with these compounds safely and effectively. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.

References

-

Zhang, L., van Duin, A. C., Zybin, S. V., & Goddard, W. A. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of physical chemistry. A, 113(41), 10770–10778. [Link]

-

Kiselev, V. G., & Gritsan, N. P. (2009). Theoretical study of the primary processes in the thermal decomposition of hydrazinium nitroformate. The Journal of physical chemistry. A, 113(41), 11067–11074. [Link]

-

NASA Technical Reports Server. (2025, July 15). Thermal Decomposition of Hydrazine. Retrieved from [Link]

-

Zhang, L., van Duin, A. C., Zybin, S. V., & Goddard, W. A. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. ResearchGate. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Caffeine. Retrieved from [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2025). Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors. Molecules, 30(14), 1234. [Link]

-

Organic Chemistry Explained. (2021, September 19). Retrosynthesis 8, Hydroxychloroquine [Video]. YouTube. [Link]

-

MDPI. (2025, June 23). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. MDPI. [Link]

-

ResearchGate. (n.d.). Recent Development of Purine Derivatives and Their Biological Applications (2019-2024). Retrieved from [Link]

-

Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical reviews, 109(7), 2880–2893. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one

Welcome to the technical support guide for the synthesis of 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one, also known as 8-hydrazinylguanine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their synthetic protocols and improve yields.

The primary and most established route to synthesize 8-hydrazinylguanine is through the nucleophilic aromatic substitution of an 8-haloguanine derivative, typically 8-bromoguanine, with hydrazine.[1] This guide is structured to address common issues encountered during this specific reaction pathway.

Troubleshooting & FAQs

This section is designed in a question-and-answer format to directly address specific experimental challenges.

Q1: My reaction yield is consistently low or zero. What are the most common causes?

Low yield is the most frequent issue and can stem from several factors. A systematic approach to troubleshooting is crucial.

Core Causality: The reaction's success hinges on the effective nucleophilic attack of hydrazine on the C8 position of the guanine ring.[1] Any factor that diminishes the reactivity of the nucleophile, compromises the integrity of the starting materials, or promotes side reactions will negatively impact the yield.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield.

Key Areas to Investigate:

-

Purity of 8-Bromoguanine: The starting material must be of high purity. Contamination with guanine or other impurities will lead to a complex reaction mixture and lower yields.

-

Recommendation: Confirm the identity and purity of your 8-bromoguanine using ¹H NMR and Mass Spectrometry before starting the reaction. If necessary, recrystallize the starting material.

-

-

Quality of Hydrazine: Use anhydrous hydrazine or hydrazine hydrate of a high grade. Water content can affect the reaction kinetics.[2][3] Hydrazine can also degrade over time.

-

Recommendation: Use freshly opened or properly stored hydrazine. Anhydrous conditions are often preferred.

-

-

Reaction Temperature: Temperature control is critical.

-

Too Low: The reaction rate will be impractically slow, leading to incomplete conversion.

-

Too High: Can lead to the degradation of the purine ring or other side reactions. Hydrazine itself can be unstable at high temperatures.

-

Recommendation: Start with established literature protocols, often involving heating at a specific temperature (e.g., 60-100 °C) for a defined period.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Reaction Time: Insufficient reaction time will result in unreacted starting material. Conversely, excessively long reaction times can promote the formation of degradation products.

-

Recommendation: Optimize the reaction time by monitoring the disappearance of the 8-bromoguanine spot on a TLC plate.

-

Q2: I see multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

The presence of multiple spots indicates a complex reaction mixture, which complicates purification and reduces the yield of the desired product.

Core Causality: The guanine ring system and the hydrazine nucleophile can both participate in undesired reactions under the synthesis conditions.

Potential Side Products & Mitigation Strategies:

| Potential Side Product | Plausible Cause | Mitigation Strategy |

| Unreacted 8-Bromoguanine | Insufficient reaction time, low temperature, or impure hydrazine. | Increase reaction time/temperature incrementally while monitoring via TLC. Ensure high-quality hydrazine is used. |

| Guanine | Debromination of the starting material. | This can occur if the reaction conditions are too harsh or if reducing impurities are present. Ensure an inert atmosphere (e.g., Nitrogen or Argon) if necessary. |

| Ring-Opened Products | Hydrazine can cleave pyrimidine rings under certain conditions, although purines are generally more stable.[3] | Avoid excessively high temperatures or prolonged reaction times. Maintain the recommended reaction conditions strictly. |

| Oxidized Species | Hydrazine can undergo oxidation, and the purine ring itself can be susceptible to oxidative degradation.[4] | Degas the solvent and run the reaction under an inert atmosphere to minimize exposure to oxygen. |

Analytical Approach: To identify the side products, it is highly recommended to perform Liquid Chromatography-Mass Spectrometry (LC-MS) on the crude reaction mixture. This will provide the molecular weights of the various components, aiding in their identification.

Q3: My product has very low solubility, making work-up and purification difficult. What can I do?

Guanine and its derivatives are notoriously insoluble in many common organic solvents due to strong intermolecular hydrogen bonding.

Core Causality: The planar, hydrogen-bond-rich structure of the purine core leads to strong crystal lattice energy and poor solvation.

Recommended Strategies:

-

Aqueous Basic Work-up: 8-Hydrazinylguanine, like guanine, is amphoteric. It can be dissolved in dilute aqueous bases (e.g., 0.1 M NaOH or NH₄OH) by deprotonating the acidic N-H protons.

-

Protocol: After the reaction, carefully neutralize any excess acid. Add a dilute base to dissolve the crude product. Filter off any insoluble impurities. Then, re-precipitate the product by carefully acidifying the filtrate to its isoelectric point (near neutral pH) with an acid like acetic acid.

-

-